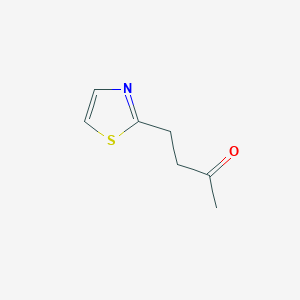

4-(1,3-Thiazol-2-yl)butan-2-one

Overview

Description

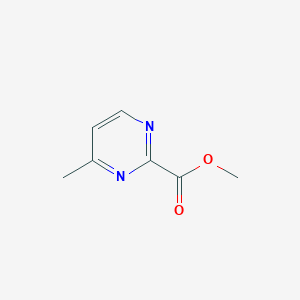

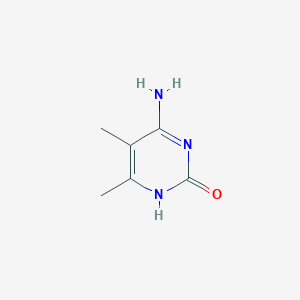

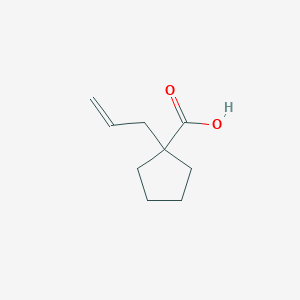

“4-(1,3-Thiazol-2-yl)butan-2-one” is a chemical compound with the molecular formula C7H9NOS and a molecular weight of 155.22 . It is a derivative of thiazole, a five-membered heterocyclic compound containing one sulfur and one nitrogen atom .

Molecular Structure Analysis

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The reactivity of thiazole derivatives is influenced by the substituents on the thiazole ring. Electron-donating groups can shift the chemical shifts of the ring protons, while halogens like Cl- and Br- have the opposite effect .Scientific Research Applications

Antitumor Activity

Research on thiazole derivatives, such as the compound 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, has shown promising antitumor activities. For example, a study reported significant antitumor effects against the Hela cell line, highlighting the potential of thiazole compounds in cancer treatment (Ye et al., 2015).

Antimicrobial Properties in Coatings

Thiazole derivatives have been explored for their antimicrobial properties when incorporated into coatings. A study involving the synthesis of a coumarin–thiazole derivative and its incorporation into a polyurethane varnish demonstrated significant antimicrobial effects, suggesting its use in antimicrobial coatings (El‐Wahab et al., 2014).

Molecular Structure Analysis

Thiazole derivatives have been the subject of extensive molecular structure and electronic properties analysis. For example, a study on 5-(4-propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one provided insights into the compound's molecular structure using density functional theory (DFT) calculations (Shanmugapriya et al., 2022).

Potential in Cardiovascular Therapeutics

Thiazole derivatives have also been investigated for their potential in cardiovascular therapeutics. A study on 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines showed that these compounds have a high affinity for the angiotensin II receptor, indicating their potential as antihypertensive drugs (Drapak et al., 2019).

Antibacterial and Antifungal Effects

Another study focused on the antimicrobial properties of thiazole derivatives, specifically analyzing the biological activities of 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol. The findings indicated that the compound exhibits both antifungal and antibacterial effects (Viji et al., 2020).

Fluorescence and Aggregation Properties

A study on derivatives of thiazole, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, explored their fluorescence emission spectra and aggregation properties in various solvents, which could have implications for their use in materials science (Matwijczuk et al., 2016).

Excited-State Intramolecular Proton Transfer

In the field of organic electronics, thiazole derivatives have been studied for their potential in light-emitting applications. A study on thiazolo[5,4-d]thiazole derivatives highlighted their use in white organic light-emitting diodes (WOLEDs) due to their excited-state intramolecular proton transfer properties (Zhang et al., 2016).

Corrosion Inhibition

Thiazole derivatives have also been investigated for their corrosion inhibition properties. A study on thiazole and thiadiazole derivatives assessed their effectiveness in preventing iron corrosion, using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

Anticancer Activity

Another area of research is the exploration of thiazole derivatives for their anticancer properties. A study on arylazothiazoles and 1,3,4-thiadiazoles synthesized using a novel copolymer catalyst revealed promising anticancer activity against certain cancer cell lines (Gomha et al., 2015).

properties

IUPAC Name |

4-(1,3-thiazol-2-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-6(9)2-3-7-8-4-5-10-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEUSJWJPIGVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Thiazol-2-yl)butan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B1419479.png)

![{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1419483.png)

![[2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1419484.png)